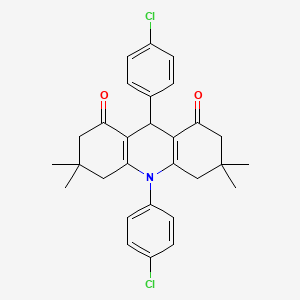![molecular formula C17H14N6O7 B11460240 N'-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carbohydrazide](/img/structure/B11460240.png)
N'-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2-OXAZOLE-3-CARBONYL}-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOHYDRAZIDE is a complex organic compound that features multiple heterocyclic rings, including pyrazole, oxazole, and benzodioxine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2-OXAZOLE-3-CARBONYL}-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOHYDRAZIDE typically involves multi-step reactions starting from simpler precursors. The pyrazole ring can be synthesized through cyclocondensation of hydrazine with a carbonyl compound . The oxazole ring is often formed via cyclization reactions involving nitriles and aldehydes . The benzodioxine moiety can be introduced through cyclization reactions involving catechols and epoxides .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N’-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2-OXAZOLE-3-CARBONYL}-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrazole and oxazole rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions . Solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF) are often used to facilitate these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the heterocyclic rings .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2-OXAZOLE-3-CARBONYL}-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity . This can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine: This compound shares the pyrazole ring and nitro group but differs in its overall structure and functional groups.
1-Methyl-2,4,5-trinitroimidazole: Similar in its nitro functionality but contains an imidazole ring instead of pyrazole.
Bis(1,2,4-oxadiazole) bis(methylene) dinitrate: Contains oxadiazole rings and is used as an energetic material.
Uniqueness
N’-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2-OXAZOLE-3-CARBONYL}-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOHYDRAZIDE is unique due to its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C17H14N6O7 |
|---|---|
Molecular Weight |
414.3 g/mol |
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-5-[(4-nitropyrazol-1-yl)methyl]-1,2-oxazole-3-carbohydrazide |
InChI |
InChI=1S/C17H14N6O7/c24-16(10-1-2-14-15(5-10)29-4-3-28-14)19-20-17(25)13-6-12(30-21-13)9-22-8-11(7-18-22)23(26)27/h1-2,5-8H,3-4,9H2,(H,19,24)(H,20,25) |
InChI Key |
FCIJPZQOEMYKAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NNC(=O)C3=NOC(=C3)CN4C=C(C=N4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-N-((1E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylene)-3-phenylacrylamide](/img/structure/B11460179.png)
![N-{[5-({2-[3,5-Bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-YL]methyl}-4-nitrobenzamide](/img/structure/B11460192.png)
![2-(4-benzyl-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)acetamide](/img/structure/B11460199.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]naphthalene-1-carboxamide](/img/structure/B11460200.png)
![7-(3-chlorophenyl)-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11460211.png)
![Ethyl 6-tert-butyl-2-[(4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11460224.png)
![1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione](/img/structure/B11460226.png)

![5-[(2-chlorophenyl)methylsulfanyl]-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B11460231.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-chlorobenzamide](/img/structure/B11460238.png)
![4-[Cyano(4-methoxyphenyl)methyl]-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B11460241.png)
![3-(4-methoxyphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B11460246.png)
![6-(4-Chlorobenzyl)-3-[(3-fluorophenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B11460247.png)
